H-D-Phe(4-Guad-Pmc)-OH - 1241679-45-7

H-D-Phe(4-Guad-Pmc)-OH

Catalog Number: EVT-3130165
CAS Number: 1241679-45-7
Molecular Formula: C24H32N4O5S
Molecular Weight: 488.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

H-D-Asp-[γCONH]-D-Ala-L-Phe-Gly-OH

    Compound Description: H-D-Asp-[γCONH]-D-Ala-L-Phe-Gly-OH is a retro-enantiomeric analogue of achatin-I. A γ-amide bond is present at the D-Asp residue. This peptide adopts a β-turn conformation and its loop shape is similar to that of achatin-I [].

D-alpha-Hydroxyacyl-prolyl-arginals

    Compound Description: D-alpha-Hydroxyacyl-prolyl-arginals are a new type of analogue of D-Phe-Pro-Arg-H. These analogues are stable as their terminal group is OH. Some examples include compounds containing mandelic acid (Man), diphenyllactic acid (Dpl), hexahydrophenyllactic acid (Hpl), or hexahydromandelic acid (Hma) [].

N-formyl-L-methionine-D-phenylalanine

    Compound Description: N-formyl-l-methionine-d-phenylalanine is a heterochiral peptide which crystallizes in an extended β-sheet conformation [].

[(3)H]Tyr-Tic-(2S,3R)-beta-MePhe-Phe-OH

    Compound Description: [(3)H]Tyr-Tic-(2S,3R)-beta-MePhe-Phe-OH is a novel, highly potent, peptidomimetic delta-opioid radioantagonist. This compound displayed high affinity for delta-opioid receptors in rat brain membranes in receptor binding assays [].

N(alpha)-amidino-Tyr-D-Arg-Phe-MebetaAla-OH (ADAMB)

    Compound Description: N(alpha)-amidino-Tyr-D-Arg-Phe-MebetaAla-OH (ADAMB) is a novel dermorphin tetrapeptide. It is a strong analgesic, displaying stronger activity than morphine, after subcutaneous and oral administration [].

H-Tyr-Proψ(CH2-NH)Phe-Pro-Gly-OH

    Compound Description: H-Tyr-Proψ(CH2-NH)Phe-Pro-Gly-OH is a morphiceptin and β‐casomorphin‐5 analogue containing a reduced peptide bond. It acts as a μ antagonist [, ].

Boc-Ala-ψ(CH2S)-Phe-OH

    Compound Description: Boc-Ala-ψ(CH2S)-Phe-OH is a peptide surrogate containing a thiomethylene dipeptide analogue. The thiomethylene dipeptide analogue possesses a C alpha i...C alpha i+1 distance somewhat smaller than in the extended amide counterpart [, ].

H-D-Thr-Phe-NH-CH2-C6H5

    Compound Description: H-D-Thr-Phe-NH-CH2-C6H5 is a dipeptide benzyl amide which inhibits chymotrypsin strongly (K1 = 4.5 x 10(-6) M) in a competitive manner [].

Homopeptides from Cα‐methyl, Cα‐benzylglycine [(αMe)Phe]n

    Compound Description: These are homopeptides of the chiral, Cα, α-disubstituted glycine Cα‐methyl, Cα‐benzylglycine [(αMe)Phe]. All (αMe)Phe residues prefer ϕ,ψ torsion angles in the helical region of the conformational map. Examples include the dipeptide methylamide and the tripeptide carboxylic acid [].

Ac-GMGHG-OH, Boc-R(Aloc)2-C(Pal)-OH, H-C (1)-NEt2·H-C (1)-NEt2, APAP (AAPP), and GAFQ

    Compound Description: Ac-GMGHG-OH, Boc-R(Aloc)2-C(Pal)-OH, H-C (1)-NEt2·H-C (1)-NEt2, APAP (AAPP), and GAFQ are short peptides found in Acacia honey [].

    Compound Description: represents the protonated C-terminally methyl esterified leucine enkephalin [].

[P-X-Phe, Nle10]NKA(4-10), [D-Phe6,Nle10]NKA(4-10), [Chex-Ala6,Nle10]NKA(4-10) and [Trp6,Nle10]NKA(4-10).

    Compound Description: These compounds are para-substituted Phe analogues of [Nle10]NKA(4-10) [].

N-Boc-l-Phe-dehydro-Abu-NH-CH3

    Compound Description: N-Boc-l-Phe-dehydro-Abu-NH-CH3 is a peptide containing a dehydro-Abu residue at the (i+ 2) position [].

Tyr‐Gly‐Gly‐Phe (TGGP) and Gly‐Gly‐Phe‐Leu (GGPL)

    Compound Description: Tyr‐Gly‐Gly‐Phe (TGGP) and Gly‐Gly‐Phe‐Leu (GGPL) are enkephalin fragments [].

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester (JMV180)

    Compound Description: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester (JMV180) is an analog of the C-terminal octapeptide of cholecystokinin (CCK-8) [].

Ac-Nle-Asp-His-d-Phe-Arg-Trp-Gly-Lys(DOTA)-d-Asp-d-Asp-OH (DOTA-NAP-d-Asp-d-Asp) and DOTA-Gly-Tyr(P)-Nle-Asp-His-d-Phe-Arg-Trp-NH2 (DOTA-Phospho-MSH2-9)

    Compound Description: Ac-Nle-Asp-His-d-Phe-Arg-Trp-Gly-Lys(DOTA)-d-Asp-d-Asp-OH (DOTA-NAP-d-Asp-d-Asp) and DOTA-Gly-Tyr(P)-Nle-Asp-His-d-Phe-Arg-Trp-NH2 (DOTA-Phospho-MSH2-9) are novel peptides designed as α-melanocyte-stimulating hormone analogs [].

3,4-di-O-Me-alpha-L-Rhap-(1-->1)[R-C(21)H(43)CH(OH)CH(2)CO-D-Phe-[4-O-Me-alpha-L-Rhap-(1-->4)-2-O-Me-alpha-L-Fucp-(1-->3)-alpha-L-Rhap-(1-->2)-6-deoxy-alpha-L-Talp-(1-->3)]-D-allo-Thr-D-Ala-L-Alaol]

    Compound Description: 3,4-di-O-Me-alpha-L-Rhap-(1-->1)[R-C(21)H(43)CH(OH)CH(2)CO-D-Phe-[4-O-Me-alpha-L-Rhap-(1-->4)-2-O-Me-alpha-L-Fucp-(1-->3)-alpha-L-Rhap-(1-->2)-6-deoxy-alpha-L-Talp-(1-->3)]-D-allo-Thr-D-Ala-L-Alaol is a glycopeptidolipid (GPL) present in the cell wall of Mycobacterium avium Serovar 4 [].

H-Arg-Pro-Pro-Gly-Phe-Ser-D-BT-Arg-OH and H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-BT-Arg-OH (JMV1116)

    Compound Description: H-Arg-Pro-Pro-Gly-Phe-Ser-D-BT-Arg-OH and H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-BT-Arg-OH (JMV1116) are bradykinin analogues in which the Pro-Phe dipeptide was replaced by the (3S)[amino]-5-(carbonylmethyl)-2,3-dihydro-1, 5-benzothiazepin-4(5H)-one (D-BT) moiety [].

(RS)-Phenylalaninamide, (R)-phenylalanine, 4-OH, 4-F, 3-F, and 2-F-Phe

    Compound Description: (RS)-Phenylalaninamide, (R)-phenylalanine, 4-OH, 4-F, 3-F, and 2-F-Phe are phenylalanine derivatives used to synthesize (R)-phenylalanine and non-natural (R)-phenylalanine derivatives by dynamic kinetic resolution (DKR) [].

Boc-D-Orn-Phe-D-Pro-Gly-OH and Boc-Tyr(tBu)-D-Orn-Phe-D-Pro-Gly-OH

    Compound Description: Boc-D-Orn-Phe-D-Pro-Gly-OH and Boc-Tyr(tBu)-D-Orn-Phe-D-Pro-Gly-OH are tetra- and pentapeptide sequences, respectively, corresponding to beta-casomorphins [].

[Nle4, d-Phe7]-α-MSH, Ac-[Nle4, d-Phe7]-α-MSH4–11-NH2, Ac-[Nle4, d-Phe7]-α-MSH4–10-NH2, Ac-[d-Phe7]-α-MSH5–11-NH2, Ac-[Nle4]-α-MSH4–10-NH2 , Ac-[Nle4]-α-MSH4–11-NH2, Ac-α-MSH4–10-NH2, and Ac-α-MSH5–11-NH2

    Compound Description: These compounds are α-melanotropin (α-MSH) analogues that have been synthesized and tested for their melanotropin activities [].

cyclo-[(CH(2))(3)CO-Gly(1)-His(2)-D-Phe(3)-Arg(4)-D-Trp(5)-Cys(S-)(6)]-Asp(7)-Arg(8)-Phe(9)-Gly(10)-NH(2)

    Compound Description: cyclo-[(CH(2))(3)CO-Gly(1)-His(2)-D-Phe(3)-Arg(4)-D-Trp(5)-Cys(S-)(6)]-Asp(7)-Arg(8)-Phe(9)-Gly(10)-NH(2) is a cyclic truncated γ-MSH analogue with a thioether bridge incorporated between a cysteine side chain and an N-terminal bromoacyl group. This compound acts as a potent antagonist and receptor selective agent for the human melanocortin 1 receptor (hMC1R) [].

Coumarinic-based and phenylpropionic acid-based cyclic prodrugs of [Leu5]-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) and DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH)

    Compound Description: Coumarinic-based and phenylpropionic acid-based cyclic prodrugs of [Leu5]-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) and DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) are opioid peptides. The coumarinic-based and phenylpropionic acid-based cyclic prodrugs displayed enhanced membrane permeability compared to the corresponding opioid peptides [].

H-Tyr-D-Ala-Gly-Phe-Leu-OH, H-Tyr-D-Arg-Phe-Gly-OH and H-Tyr-D-Arg-Phe-sarcosine(Sar)-OH

    Compound Description: H-Tyr-D-Ala-Gly-Phe-Leu-OH, H-Tyr-D-Arg-Phe-Gly-OH and H-Tyr-D-Arg-Phe-sarcosine(Sar)-OH are D-Arg2-substituted tetrapeptides that act as opioids. These peptides were found to have antinociceptive effects [].

H-Tyr-c[D-Pen-Gly-Phe(p-X)-Pen]-Phe-OH

    Compound Description: These are cyclic enkephalin analogues containing p-bromophenyl-alanine or p-fluoro-substitutions. The p-bromophenyl-alanine-4 analogue displays high selectively and potency for δ-opioid receptors. The p-fluoro-substituted analogue displays high selectively and potency for δ-opioid receptors in the GPI and MVD bioassays [].

pBrBz-[D-(αMe)Leu]3-OH monohydrate and pBrBz-[D-(αMe)‐Leu]4-OBut

    Compound Description: pBrBz-[D-(αMe)Leu]3-OH monohydrate and pBrBz-[D-(αMe)‐Leu]4-OBut are terminally blocked homopeptides of (αMe)Leu, a chiral Cα-methylated, γ-branched α-amino acid [].

Boc-Phe-His-Leu (OH)/Val-Ile-His-NH2 (8a) and N-[(2S)-2-[(tert-butylsulfonyl)methyl]-3-phenylpropionyl]-His-Cha (OH)/ Val- NHC4H9-n (8i)

    Compound Description: Boc-Phe-His-Leu (OH)/Val-Ile-His-NH2 (8a) and N-[(2S)-2-[(tert-butylsulfonyl)methyl]-3-phenylpropionyl]-His-Cha (OH)/ Val- NHC4H9-n (8i) are renin inhibitors [].

H-c[Cys (3)-Phe (6)-Phe (7)-DTrp (8)-Lys (9)-Thr (10)-Phe (11)-Cys (14)]-OH (ODT-8)

    Compound Description: H-c[Cys (3)-Phe (6)-Phe (7)-DTrp (8)-Lys (9)-Thr (10)-Phe (11)-Cys (14)]-OH (ODT-8) is a pan-somatostatin analogue [].

c[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH2 and c[Nle-Val-D-Nal(2')-Arg-Trp-Glu]-NH2

    Compound Description: c[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH2 and c[Nle-Val-D-Nal(2')-Arg-Trp-Glu]-NH2 are cyclic lactam analogues of gamma-MSH (H-Tyr1-Val2-Met3-Gly4-His5-Phe6-Arg7-Trp8-Asp9-Arg10-Phe11-Gly12-OH) with a bulky hydrophobic residue [].

Z-Pro-Arg-7-amido-4-methylcoumarin (7-AMC), N-t-Boc-Val-Pro-Arg-7-AMC, Bz-Phe-Val-Arg-4-nitroanilide (pNA), H-D-Phe-L-Pip-Arg-pNA, (AB)Val-Phe-Pro-Arg-Ser-Phe-Arg-Leu-Lys(DNP)-Asp-OH, and (AB)Val-Ser-Pro-Arg-Ser-Phe-Gln-Lys(DNP)-Asp-OH

    Compound Description: Z-Pro-Arg-7-amido-4-methylcoumarin (7-AMC), N-t-Boc-Val-Pro-Arg-7-AMC, Bz-Phe-Val-Arg-4-nitroanilide (pNA), H-D-Phe-L-Pip-Arg-pNA, (AB)Val-Phe-Pro-Arg-Ser-Phe-Arg-Leu-Lys(DNP)-Asp-OH, and (AB)Val-Ser-Pro-Arg-Ser-Phe-Gln-Lys(DNP)-Asp-OH are substrates of alpha-thrombin [].

H-Tyr-D-Cys-Phe-D-Pen-OH

    Compound Description: H-Tyr-D-Cys-Phe-D-Pen-OH is a cyclic, delta opioid receptor-selective tetrapeptide where Pen, penicillamine, is beta-beta-dimethylcysteine [].

Properties

CAS Number

1241679-45-7

Product Name

H-D-Phe(4-Guad-Pmc)-OH

IUPAC Name

(2R)-2-amino-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid

Molecular Formula

C24H32N4O5S

Molecular Weight

488.6

InChI

InChI=1S/C24H32N4O5S/c1-13-14(2)21(15(3)18-10-11-24(4,5)33-20(13)18)34(31,32)28-23(26)27-17-8-6-16(7-9-17)12-19(25)22(29)30/h6-9,19H,10-12,25H2,1-5H3,(H,29,30)(H3,26,27,28)/t19-/m1/s1

InChI Key

UYPUAAOTARCBMF-LJQANCHMSA-N

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.